Moclobemide-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

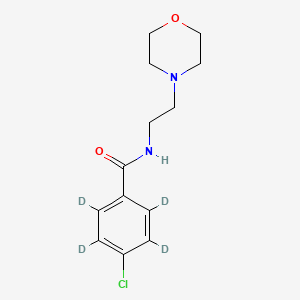

Molecular Formula |

C13H17ClN2O2 |

|---|---|

Molecular Weight |

272.76 g/mol |

IUPAC Name |

4-chloro-2,3,5,6-tetradeuterio-N-(2-morpholin-4-ylethyl)benzamide |

InChI |

InChI=1S/C13H17ClN2O2/c14-12-3-1-11(2-4-12)13(17)15-5-6-16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17)/i1D,2D,3D,4D |

InChI Key |

YHXISWVBGDMDLQ-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)NCCN2CCOCC2)[2H])[2H])Cl)[2H] |

Canonical SMILES |

C1COCCN1CCNC(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Foundational & Exploratory

What is Moclobemide-d4 and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Moclobemide-d4, a deuterated isotopologue of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. This document details its chemical structure, properties, synthesis, and application as an internal standard in quantitative bioanalysis. Furthermore, it elucidates the mechanism of action of the parent compound, Moclobemide, through a detailed signaling pathway diagram.

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled version of Moclobemide, where four hydrogen atoms on the p-chlorobenzoyl moiety have been replaced with deuterium. This isotopic substitution renders it an ideal internal standard for the quantification of Moclobemide in complex biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The key advantage of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest, ensuring similar extraction recovery, ionization efficiency, and chromatographic retention time, while being distinguishable by its higher mass.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a deuterated 4-chlorobenzamide group linked to a morpholinoethyl moiety.

Chemical Structure of this compound:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-chloro-N-(2-morpholin-4-ylethyl)benzamide-2,3,5,6-d4 | |

| Molecular Formula | C₁₃H₁₃D₄ClN₂O₂ | |

| Molecular Weight | 272.79 g/mol | |

| CAS Number | 1189986-59-1 | |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | |

| Solubility | Soluble in methanol, DMSO, and other organic solvents. | [1] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound involves the coupling of two key intermediates: 4-chlorobenzoyl-d4 chloride and 4-(2-aminoethyl)morpholine. The deuteration is introduced through the use of a deuterated precursor for the benzoyl moiety.

Proposed Synthetic Scheme

The synthesis can be logically divided into two main stages: the preparation of the deuterated acyl chloride and the subsequent amidation reaction.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Chlorobenzoic acid-d4

-

Thionyl chloride (SOCl₂)

-

4-(2-Aminoethyl)morpholine

-

Anhydrous pyridine

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of 4-Chlorobenzoyl-d4 chloride:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chlorobenzoic acid-d4 in an excess of thionyl chloride.

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the solid has completely dissolved and gas evolution has ceased.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-chlorobenzoyl-d4 chloride as an oil. This intermediate is typically used in the next step without further purification.

-

-

Amidation Reaction:

-

Dissolve 4-(2-aminoethyl)morpholine in anhydrous DCM in a separate flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.

-

Add anhydrous pyridine to the solution.

-

Slowly add a solution of the crude 4-chlorobenzoyl-d4 chloride in anhydrous DCM to the cooled amine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

-

Work-up and Purification:

-

Wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

-

Application in Bioanalysis: Quantification of Moclobemide

This compound is primarily used as an internal standard in LC-MS/MS methods for the accurate quantification of Moclobemide in biological samples such as plasma, serum, and urine.

LC-MS/MS Method Protocol

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 2: Representative LC-MS/MS Parameters for Moclobemide Quantification

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (50:50, v/v) |

| Gradient | Start with 10-20% B, ramp to 90-95% B over several minutes, hold, and re-equilibrate. |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Moclobemide: m/z 269.1 → 100.1 (quantifier), 269.1 → 182.1 (qualifier) This compound: m/z 273.1 → 100.1 (or other suitable fragment) |

Sample Preparation Protocol (Plasma/Serum):

-

Aliquoting: Aliquot a known volume (e.g., 100 µL) of the biological sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add a small, precise volume of a known concentration of this compound solution in a suitable solvent (e.g., methanol) to each sample, standard, and quality control sample.

-

Protein Precipitation: Add a protein precipitating agent (e.g., 3 volumes of acetonitrile or methanol), vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase.

-

Injection: Inject the reconstituted sample into the LC-MS/MS system.

Mechanism of Action of Moclobemide

Moclobemide exerts its therapeutic effect by reversibly inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the degradation of key neurotransmitters in the brain.[2][3] This inhibition leads to an increase in the synaptic concentrations of serotonin, norepinephrine, and dopamine, which is believed to be the primary mechanism for its antidepressant and anxiolytic effects.[2][3]

Signaling Pathway of MAO-A Inhibition by Moclobemide:

Caption: Reversible inhibition of MAO-A by Moclobemide.

Conclusion

This compound is an indispensable tool for researchers and clinicians in the field of pharmacology and drug development. Its role as an internal standard ensures the accuracy and reliability of quantitative studies of Moclobemide. A thorough understanding of its chemical properties, synthesis, and application, as well as the mechanism of action of its non-deuterated counterpart, is crucial for its effective use in both preclinical and clinical research settings. This guide provides the foundational knowledge required for the successful implementation of this compound in advanced analytical methodologies.

References

Synthesis and Characterization of Moclobemide-d4: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Moclobemide-d4 (4-chloro-N-[2-(4-morpholinyl)ethyl]-benzamide-2,3,5,6-d4), a deuterated isotopologue of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. Due to its utility as an internal standard in pharmacokinetic and metabolic studies, a thorough understanding of its preparation and analytical profile is crucial for researchers in drug development and related fields.

Physicochemical Properties and Data

This compound is a stable, deuterated form of Moclobemide, primarily used as an internal standard for its quantification by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₃D₄ClN₂O₂ | [1] |

| Molecular Weight | 272.77 g/mol | |

| CAS Number | 2929883-33-8 | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥98% | |

| Solubility | Soluble in methanol. | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through a two-step process involving the preparation of a deuterated precursor, 4-chlorobenzoyl-d4 chloride, followed by its coupling with 2-(4-morpholinyl)ethan-1-amine.

Experimental Workflow

References

The deuterium switch: A technical guide to the application of deuterium-labeled compounds in pharmaceutical research

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Change with a Profound Impact

In the vast toolkit of medicinal chemistry, the substitution of a hydrogen atom with its stable, heavier isotope, deuterium, represents one of the most nuanced yet powerful strategies in drug design and development. This seemingly minor alteration, the addition of a single neutron, can significantly modify a drug molecule's metabolic fate, leading to improved pharmacokinetic profiles, enhanced safety, and ultimately, more effective therapeutic agents. This technical guide provides an in-depth exploration of the core principles, practical applications, and methodologies associated with the use of deuterium-labeled compounds in pharmaceutical research.

The primary driver behind the therapeutic benefits of deuteration is the kinetic isotope effect (KIE) . The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[1][2] Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-limiting step are often significantly slower when a C-D bond is present.[2] This deceleration of metabolic processes can lead to a longer drug half-life, reduced formation of potentially toxic metabolites, and a more consistent therapeutic exposure.[3][4]

The successful application of this "deuterium switch" is exemplified by the FDA approval of drugs like Deutetrabenazine and Deucravacitinib , which have demonstrated clear clinical advantages over their non-deuterated counterparts.[5][6] This guide will delve into the specifics of these and other examples, providing quantitative data, experimental protocols, and visual representations of the underlying scientific principles.

Data Presentation: A Comparative Analysis of Deuterated and Non-Deuterated Compounds

The impact of deuteration on a drug's pharmacokinetic profile is a key consideration in its development. The following tables provide a structured summary of quantitative data for two prominent examples: Deutetrabenazine, a deuterated analog of tetrabenazine, and Deucravacitinib, a de novo deuterated drug.

Table 1: Pharmacokinetic Parameters of Deutetrabenazine vs. Tetrabenazine Active Metabolites

| Parameter | Deutetrabenazine (Active Metabolites: α-HTBZ and β-HTBZ) | Tetrabenazine (Active Metabolites: α-HTBZ and β-HTBZ) | Reference(s) |

| Dose | 15 mg (single dose) | 25 mg (single dose) | [7][8] |

| Cmax (ng/mL) | Lower than tetrabenazine | Higher than deutetrabenazine | [7][8] |

| Tmax (h) | Later postdose | Earlier postdose | [8] |

| AUCinf (h*ng/mL) | Slightly higher than tetrabenazine | Slightly lower than deutetrabenazine | [7] |

| Half-life (t½) (h) | ~3-4 fold longer | Shorter | [8] |

| Peak-to-trough fluctuations (steady state) | ~11-fold lower | Higher | [8][9][10] |

Table 2: Pharmacokinetic Parameters of Deucravacitinib

| Parameter | Deucravacitinib (6 mg once daily) | Reference(s) |

| Cmax (ng/mL) | 45 | [11] |

| Tmax (h) | 2-3 (median) | [11] |

| AUC (h*ng/mL) | 473 | [11] |

| Half-life (t½) (h) | 8-15 | [1][12][13] |

| Absolute Bioavailability (%) | 99 | [11] |

Experimental Protocols: Methodologies for Key Experiments

The successful development and analysis of deuterium-labeled compounds rely on robust and well-defined experimental protocols. This section details methodologies for the synthesis of a deuterated drug and its subsequent quantification in biological matrices.

Key Experiment 1: Synthesis of Deutetrabenazine

This protocol provides a generalized overview of a synthetic route to Deutetrabenazine, highlighting the key steps involved in introducing the deuterium labels.

Objective: To synthesize Deutetrabenazine from precursor molecules.

Materials:

-

6,7-dihydroxy-3,4-dihydroisoquinoline

-

Triphenylphosphine (PPh3)

-

Deuterated methanol (CD3OD)

-

Diisopropyl azodicarboxylate (DIAD)

-

(2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide

-

Potassium carbonate

-

Tetrahydrofuran (THF)

-

Methanol

-

Zinc chloride

Procedure:

-

Formation of the Deuterated Dihydroisoquinoline Intermediate:

-

In a reaction vessel, dissolve 6,7-dihydroxy-3,4-dihydroisoquinoline and triphenylphosphine in tetrahydrofuran.

-

Add deuterated methanol to the solution.

-

Cool the mixture and slowly add diisopropyl azodicarboxylate.

-

Allow the reaction to proceed to completion.

-

Work up the reaction mixture by adding zinc chloride and adjusting the pH to isolate the 6,7-bis(methoxy-d3)-3,4-dihydroisoquinoline intermediate, avoiding the need for column chromatography.[14]

-

-

Coupling Reaction:

-

Combine the deuterated dihydroisoquinoline intermediate with (2-acetyl-4-methylpentyl)trimethyl-1-aminium iodide in the presence of potassium carbonate.[14]

-

Allow the reaction to proceed until the formation of crude Deutetrabenazine is complete.

-

-

Purification:

-

Recrystallize the crude product from methanol to obtain pure Deutetrabenazine.[14]

-

Confirm the purity and identity of the final product using analytical techniques such as NMR and mass spectrometry.

-

Key Experiment 2: Quantification of a Deuterated Drug in Human Plasma by LC-MS/MS

This protocol outlines a general procedure for the quantitative analysis of a deuterated drug in a biological matrix, a critical step in pharmacokinetic studies.

Objective: To determine the concentration of a deuterated drug and its metabolites in human plasma samples.

Materials:

-

Human plasma samples containing the deuterated drug

-

Stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-labeled analog of the drug)

-

Acetonitrile

-

Formic acid

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

To a specific volume of plasma (e.g., 100 µL), add the internal standard solution.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Alternatively, for cleaner samples, perform solid-phase extraction or liquid-liquid extraction to isolate the analyte and internal standard from the plasma matrix.

-

Transfer the supernatant or the dried and reconstituted extract to an autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Inject the prepared sample onto a suitable C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water with formic acid (Mobile Phase A) and acetonitrile with formic acid (Mobile Phase B).

-

The gradient is designed to separate the analyte and internal standard from endogenous plasma components.

-

-

Mass Spectrometric Detection:

-

Utilize a triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.

-

Optimize the mass spectrometer parameters (e.g., ion source temperature, voltages) for the specific analyte and internal standard.

-

Monitor the specific precursor-to-product ion transitions for both the deuterated drug and the internal standard in Multiple Reaction Monitoring (MRM) mode.

-

-

-

Data Analysis:

-

Integrate the peak areas of the analyte and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.

-

Determine the concentration of the deuterated drug in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

Mandatory Visualizations: Diagrams of Pathways and Workflows

Visual representations are essential for understanding complex biological and experimental processes. The following diagrams, created using the DOT language, illustrate key concepts in the research of deuterium-labeled compounds.

Caption: TYK2 signaling pathway and the inhibitory action of Deucravacitinib.

Caption: A generalized workflow for the discovery of deuterated drug candidates.

Conclusion: The Future of Deuterated Pharmaceuticals

The strategic incorporation of deuterium into drug molecules has transitioned from a niche academic concept to a validated and commercially successful approach in pharmaceutical research and development. The ability to fine-tune a drug's metabolic profile through deuteration offers a powerful tool to enhance therapeutic efficacy and safety. As our understanding of drug metabolism and the nuances of the kinetic isotope effect continues to grow, we can anticipate the development of a new generation of deuterated drugs with superior clinical performance. The methodologies and principles outlined in this guide provide a foundational understanding for researchers and drug development professionals seeking to harness the potential of the "deuterium switch" in their own research endeavors.

References

- 1. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bms.com [bms.com]

- 8. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hwb.gov.in [hwb.gov.in]

- 11. mdpi.com [mdpi.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. research-portal.uu.nl [research-portal.uu.nl]

Moclobemide-d4 CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Moclobemide-d4, a deuterated analog of the reversible monoamine oxidase A (MAO-A) inhibitor, Moclobemide. This document is intended for use by researchers, scientists, and drug development professionals, offering comprehensive data on its chemical properties, analytical methodologies, and its application as an internal standard in pharmacokinetic and metabolic studies.

Core Compound Information

This compound is a stable, isotopically labeled form of Moclobemide, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution provides a distinct mass signature, making it an ideal internal standard for the quantification of Moclobemide in biological matrices using mass spectrometry-based assays.

| Property | Value |

| CAS Number | 2929883-33-8[1] |

| Molecular Formula | C₁₃H₁₃D₄ClN₂O₂[1] |

| Molecular Weight | 272.77 g/mol [2] |

| Appearance | Solid powder[2] |

| Purity | >98%[2] |

| Solubility | Soluble in Methanol[1] |

| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C[2] |

| Stability | Stable for a few weeks during ordinary shipping[2] |

Synthesis Pathway

Pharmacological Context: Mechanism of Action of Moclobemide

Moclobemide, the non-deuterated parent compound, is a reversible inhibitor of monoamine oxidase A (MAO-A).[1][2] MAO-A is a key enzyme in the catabolism of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain. By reversibly inhibiting MAO-A, Moclobemide increases the synaptic availability of these neurotransmitters, which is believed to be the primary mechanism behind its antidepressant and anxiolytic effects.

Experimental Protocols

This compound is primarily used as an internal standard in bioanalytical methods for the quantification of Moclobemide. Below is a representative experimental protocol for the analysis of Moclobemide in a biological matrix using UPLC-MS/MS. This protocol is adapted from a method for human brain cell supernatant and may require optimization for other matrices such as plasma.[5]

1. Sample Preparation

-

Spiking: To 100 µL of the biological sample (e.g., plasma, cell supernatant), add a known concentration of this compound solution (internal standard).

-

Alkalinization: Add a suitable volume of a basic solution (e.g., sodium hydroxide) to adjust the pH.

-

Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., ethyl acetate), vortex thoroughly, and centrifuge to separate the organic and aqueous layers.

-

Evaporation and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for injection.

2. UPLC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive ion electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

-

Moclobemide: m/z 269.16 → 182.01[5]

-

This compound: A corresponding shift in the precursor ion is expected (approximately m/z 273.2), with a fragment ion potentially remaining at m/z 186.1, though this requires empirical determination.

-

-

Experimental Workflow

The following diagram illustrates a typical workflow for a bioanalytical study utilizing this compound.

Data Presentation

Physicochemical Properties

| Parameter | Value | Reference |

| CAS Number | 2929883-33-8 | [1] |

| Molecular Formula | C₁₃H₁₃D₄ClN₂O₂ | [1] |

| Formula Weight | 272.8 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |

Solubility Data (for Moclobemide, as a reference)

| Solvent | Concentration |

| DMF | 50 mg/mL |

| DMSO | 50 mg/mL |

| Ethanol | 20 mg/mL |

| PBS (pH 7.2) | 0.2 mg/mL |

Data for non-deuterated Moclobemide from Cayman Chemical product information.

UPLC-MS/MS Method Validation Parameters (for Moclobemide)

The following data is from a validated method for the quantification of Moclobemide in human brain cell supernatant.[5]

| Parameter | Result |

| Linearity Range | 1.0 - 1980 ng/mL |

| Coefficient of Determination (r²) | > 0.999 |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL |

| Extraction Recovery | 83.0 - 83.4% |

| Intra-day Accuracy | 89.1 - 100.9% |

| Inter-day Accuracy | 89.1 - 100.9% |

| Intra-day Precision | 1.1 - 9.6% |

| Inter-day Precision | 1.1 - 9.6% |

This technical guide provides a foundational understanding of this compound for research and development purposes. For specific applications, further method development and validation are recommended.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medkoo.com [medkoo.com]

- 3. Buy Benzamide, 4-chloro-N-(2-(4-morpholinyl)ethyl)-, N-oxide (EVT-281327) | 64544-24-7 [evitachem.com]

- 4. RU2414462C1 - Method for preparing 4-chlor-n-(2-morpholinoethyl)benzamide - Google Patents [patents.google.com]

- 5. Validated UPLC-MS/MS method for determination of moclobemide in human brain cell supernatant and its application to bidirectional transport study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of Moclobemide-d4 in Pharmacokinetic Studies of Moclobemide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety.[1][2] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens and ensuring therapeutic efficacy and safety. Pharmacokinetic studies of moclobemide often employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate quantification in biological matrices.[3][4][5] In such analyses, a stable isotope-labeled internal standard is essential for correcting variations in sample preparation and instrument response. Moclobemide-d4, a deuterated analog of moclobemide, serves as an ideal internal standard due to its similar physicochemical properties to the analyte and its distinct mass, which allows for its separate detection by the mass spectrometer.[6][7] This document provides detailed protocols and data for the use of this compound in the pharmacokinetic analysis of moclobemide.

Pharmacokinetic Profile of Moclobemide

Moclobemide is rapidly and almost completely absorbed after oral administration.[1][8] It undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP2C19 and CYP2D6.[2][9] The bioavailability of moclobemide increases from about 60% after a single dose to over 80% with repeated administration.[1][2] The drug is approximately 50% bound to plasma proteins, mainly albumin.[1][9] Its elimination half-life is relatively short, typically ranging from 1.5 to 4 hours.[1][2][9]

Quantitative Data Summary

The following table summarizes key pharmacokinetic parameters of moclobemide from various studies.

| Parameter | Value | Conditions | Reference |

| Bioavailability | ~60% (single dose), >80% (multiple doses) | Oral administration | [1][2] |

| 66-69% | Single oral dose (100-150 mg) | [10] | |

| Time to Peak Plasma Concentration (Tmax) | 0.3 - 2 hours | Oral administration | [1] |

| Elimination Half-life (t1/2) | 1.5 - 4 hours | Healthy volunteers | [2][9] |

| ~4.6 hours | Depressed patients | [11] | |

| Volume of Distribution (Vd) | 1.0 - 1.5 L/kg | [9] | |

| Plasma Protein Binding | ~50% | Primarily to albumin | [9] |

| Clearance (Cl) | 30 - 78 L/h | [9] | |

| Metabolism | Almost completely metabolized by CYP2C19 and CYP2D6 | [2][9] | |

| Excretion | <1% excreted unchanged in urine | [1] |

Experimental Protocols

Protocol 1: Quantification of Moclobemide in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol describes a typical method for the quantitative analysis of moclobemide in human plasma, adapted from validated LC-MS/MS procedures.[3][4][5]

1. Materials and Reagents

-

Moclobemide reference standard

-

This compound (internal standard)

-

Human plasma (blank, drug-free)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Microcentrifuge tubes

-

Pipettes and tips

2. Preparation of Stock and Working Solutions

-

Moclobemide Stock Solution (1 mg/mL): Accurately weigh and dissolve moclobemide in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the moclobemide stock solution in 50% methanol to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50% methanol.

3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the this compound working solution and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

LC System: UPLC or HPLC system

-

Column: C18 column (e.g., 2.1 x 50 mm, 2.5 µm)

-

Mobile Phase A: 10 mM Ammonium acetate with 0.2% acetic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of moclobemide to this compound against the concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of moclobemide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for Moclobemide Quantification in Plasma.

Metabolic Pathway of Moclobemide

References

- 1. Moclobemide - Wikipedia [en.wikipedia.org]

- 2. Moclobemide [bionity.com]

- 3. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validated UPLC-MS/MS method for determination of moclobemide in human brain cell supernatant and its application to bidirectional transport study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical pharmacokinetics of the monoamine oxidase-A inhibitor moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetics of moclobemide after single and multiple oral dosing with 150 milligrams 3 times daily for 15 days - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential of concentration monitoring data for a short half-life drug: analysis of pharmacokinetic variability for moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Liquid-Liquid Extraction for Quantification of Moclobemide and Moclobemide-d4 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the extraction of moclobemide and its deuterated internal standard, moclobemide-d4, from human plasma using a liquid-liquid extraction (LLE) procedure. This method is suitable for the quantitative analysis of moclobemide in a research setting, particularly for pharmacokinetic and drug metabolism studies. The protocol is designed to be used in conjunction with a sensitive and selective analytical technique such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Moclobemide is a reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression and social anxiety.[1] Accurate and reliable quantification of moclobemide in biological matrices like human plasma is crucial for clinical and pharmacological research. Liquid-liquid extraction is a robust and widely used sample preparation technique that offers high analyte recovery and effective removal of matrix interferences.[2] This protocol describes a simple and efficient LLE method for the simultaneous extraction of moclobemide and its stable isotope-labeled internal standard, this compound, from human plasma. The use of a deuterated internal standard is critical for correcting for variability in extraction efficiency and potential matrix effects, thereby ensuring high accuracy and precision of the analytical results.[3]

Experimental Protocol

This protocol is a composite method based on established procedures for moclobemide extraction from human plasma.[4][5][6][7]

Materials and Reagents:

-

Human plasma (collected in EDTA, heparin, or citrate tubes)

-

Moclobemide reference standard

-

This compound internal standard (IS)

-

Ethyl acetate (HPLC grade)[4]

-

Sodium hydroxide solution (e.g., 0.1 M or for pH adjustment)[4]

-

Ammonia solution or Sodium Phosphate buffer for pH adjustment[8]

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or Milli-Q)

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

-

LC-MS/MS system for analysis

Procedure:

-

Sample Preparation:

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

-

Spiking of Internal Standard:

-

To a 200 µL aliquot of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on the analytical method).

-

-

Alkalinization:

-

Add 50 µL of an appropriate alkaline solution (e.g., 0.1 M NaOH or as required to achieve a pH of approximately 11) to the plasma sample.[4][6]

-

Vortex briefly to mix. This step is crucial for ensuring that moclobemide, which is a weak base, is in its non-ionized form, facilitating its extraction into an organic solvent.

-

-

Liquid-Liquid Extraction:

-

Phase Separation:

-

Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

-

Supernatant Transfer:

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube, taking care not to disturb the plasma protein pellet at the interface.

-

-

Evaporation:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C or using a centrifugal vacuum concentrator.

-

-

Reconstitution:

-

Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., a mixture of acetonitrile and water with formic acid or ammonium acetate).[4]

-

Vortex for 30 seconds to ensure the complete dissolution of the analytes.

-

-

Final Centrifugation:

-

Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulate matter.

-

-

Analysis:

-

Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

-

Data Presentation

The following table summarizes typical performance characteristics of LLE methods for moclobemide analysis found in the literature. These values can be used as a benchmark for method development and validation.

| Parameter | Value | Reference |

| Extraction Solvent | Dichloromethane or Ethyl Acetate | [4][5][6][7] |

| pH Condition | Alkaline (pH ~11) | [4][6] |

| Recovery | > 70% - 98.2% | [5][6] |

| Lower Limit of Quantification (LLOQ) | 1.0 - 15.6 ng/mL | [4][5] |

| Linearity Range | 1.0 - 2500 ng/mL | [4][7] |

| Intra-day Precision (%CV) | < 15% | [4] |

| Inter-day Precision (%CV) | < 15% | [4] |

| Accuracy | 85 - 115% | [4] |

Experimental Workflow Diagram

Caption: Liquid-liquid extraction workflow for moclobemide.

References

- 1. Pharmacology of moclobemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Validated UPLC-MS/MS method for determination of moclobemide in human brain cell supernatant and its application to bidirectional transport study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of moclobemide in human plasma by high-performance liquid chromatography with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of the new monoamine oxidase inhibitor moclobemide and three of its metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Utilizing Moclobemide-d4 for Enhanced Precision in Moclobemide Metabolism Studies

Application Note

Introduction Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety. Understanding its metabolic fate is crucial for optimizing therapeutic outcomes and ensuring patient safety. Moclobemide is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C19.[1][2] The main metabolic pathways involve oxidation of the morpholine ring, leading to the formation of two major metabolites: an N-oxide derivative (Ro 12-5637) and a lactam derivative (Ro 12-8095).[1] Accurate quantification of moclobemide and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. The use of a stable isotope-labeled internal standard, such as Moclobemide-d4, is the gold standard for achieving the highest level of accuracy and precision in quantitative analysis by mass spectrometry.

Principle Stable isotope-labeled internal standards (SIL-IS) are ideal for quantitative mass spectrometry because they have the same chemical and physical properties as the analyte of interest but a different mass. This compound co-elutes with moclobemide during chromatographic separation and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the analyte to the known concentration of the internal standard, accurate quantification can be achieved, compensating for variations in sample preparation and instrument response.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for moclobemide and its metabolites, compiled from various human studies. The use of a stable isotope-labeled internal standard like this compound in the methodologies of these studies ensures the high quality of the presented data.

Table 1: Pharmacokinetic Parameters of Moclobemide in Healthy Volunteers

| Parameter | Single Dose (100 mg) | Multiple Doses (100 mg t.i.d. for 15 days) |

| Tmax (h) | 0.3 - 2 | Not specified |

| t½ (h) | 1.60 (15% CV) | 2.00 (18% CV) |

| Clearance (L/hr) | 39.4 (15% CV) | 29.1 (12% CV) |

| Vd (L) | 84.3 (11% CV) | 80.7 (15% CV) |

| Bioavailability | 56% | 86 - 90% |

Data compiled from Schoerlin et al., 1987.[3]

Table 2: Pharmacokinetic Parameters of Moclobemide and Metabolites in Extensive (EM) vs. Poor (PM) Metabolizers of CYP2C19

| Parameter | Moclobemide (EM) | Moclobemide (PM) | Ro 12-8095 (EM) | Ro 12-8095 (PM) |

| t½ (h) | 1.8 | 4.0 | Longer than parent | Parallel to parent |

Data from Gram et al., as cited in Isbister et al., 2003.[4]

Table 3: Toxicokinetic Parameters of Moclobemide and Metabolites in Overdose Cases

| Analyte | Cmax (µg/L) | t½ (h) |

| Moclobemide | Variable | 4.3 - 10.2 |

| Ro 12-5637 (N-oxide) | Lower than parent | Similar to parent |

| Ro 12-8095 (oxo-metabolite) | Lower than parent | Longer than parent |

Data from Isbister et al., 2003.[4]

Experimental Protocols

1. Protocol for Quantitative Analysis of Moclobemide and Metabolites in Human Plasma using UPLC-MS/MS

This protocol describes a method for the simultaneous quantification of moclobemide and its major metabolites, Ro 12-5637 and Ro 12-8095, in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as an internal standard.

a. Materials and Reagents

-

Moclobemide, Ro 12-5637, Ro 12-8095 analytical standards

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

-

96-well protein precipitation plates

b. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples on ice.

-

To 100 µL of plasma in a 96-well plate, add 20 µL of internal standard working solution (this compound in methanol).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

-

Vortex the plate for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for UPLC-MS/MS analysis.

c. UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 95% A

-

0.5-3.0 min: Linear gradient to 5% A

-

3.0-4.0 min: Hold at 5% A

-

4.0-4.1 min: Return to 95% A

-

4.1-5.0 min: Re-equilibrate at 95% A

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Moclobemide | 269.1 | 182.1 |

| Ro 12-5637 | 285.1 | 182.1 |

| Ro 12-8095 | 283.1 | 182.1 |

| This compound | 273.1 | 186.1 |

d. Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard (this compound).

-

A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

-

The concentration of the analytes in the plasma samples is determined from the calibration curve.

Visualizations

References

- 1. Moclobemide - Wikipedia [en.wikipedia.org]

- 2. Effect of omeprazole on the pharmacokinetics of moclobemide according to the genetic polymorphism of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disposition kinetics of moclobemide, a monoamine oxidase-A enzyme inhibitor: single and multiple dosing in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Moclobemide poisoning: toxicokinetics and occurrence of serotonin toxicity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Overcoming matrix effects in moclobemide quantification with Moclobemide-d4

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of moclobemide, with a focus on overcoming matrix effects using its deuterated internal standard, Moclobemide-d4.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of moclobemide?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the context of moclobemide quantification in biological samples like plasma or serum, endogenous substances such as phospholipids, salts, and proteins can co-elute with moclobemide during LC-MS/MS analysis.[2] These components can compete with the analyte for ionization, leading to ion suppression (a decrease in signal) or, less commonly, ion enhancement (an increase in signal).[1][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of the quantification method.[4][5]

Q2: How does using this compound as an internal standard (IS) help overcome matrix effects?

A: this compound is a stable isotope-labeled (SIL) internal standard. The key principle is that an ideal SIL IS has nearly identical physicochemical properties to the analyte of interest.[6] Therefore, during sample extraction, chromatography, and ionization, this compound behaves almost identically to moclobemide. It co-elutes from the LC column and experiences the same degree of ion suppression or enhancement.[7] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.[6]

Q3: My calibration curve is non-linear and my QC samples are failing. Could matrix effects be the cause?

A: Yes, these are classic symptoms of uncorrected matrix effects. When the ionization of the analyte is inconsistently suppressed or enhanced across different concentrations or different samples, it can lead to poor linearity, inaccuracy, and imprecision.[2][8] Using a suitable internal standard like this compound should compensate for this; however, if issues persist, it may indicate a need to optimize sample preparation or chromatographic conditions to reduce the matrix load.[9]

Q4: How can I quantitatively assess the degree of matrix effect in my method?

A: The most common method is the post-extraction spike analysis.[2][4][5] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix sample with the peak area of the analyte in a neat (pure) solvent at the same concentration. The ratio of these two areas, known as the Matrix Factor (MF), provides a quantitative measure of ion suppression or enhancement.[2] An MF of <1 indicates suppression, while an MF of >1 indicates enhancement. Ideally, the IS-normalized MF should be close to 1.0.[2]

Q5: I am developing a new LC-MS/MS method. What are the recommended starting parameters for moclobemide and this compound?

A: Based on established methods, a robust starting point would involve a UPLC-MS/MS system with a C18 column.[10][11] Electrospray ionization (ESI) in positive mode is typically used. Key multiple reaction monitoring (MRM) transitions are:

A gradient elution using a mobile phase system like ammonium acetate with acetic acid in water and acetonitrile is effective for separation.[10]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| High variability in analyte/IS peak area ratio across a batch. | Inconsistent matrix effects between samples; poor sample cleanup. | 1. Optimize Sample Preparation: Switch from protein precipitation to a more selective method like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components like phospholipids.[12][13] 2. Improve Chromatography: Adjust the LC gradient to better separate moclobemide from the regions where matrix components elute. A post-column infusion experiment can help identify these regions.[2] |

| Low signal intensity and poor sensitivity (low S/N). | Significant ion suppression. | 1. Dilute the Sample: Diluting the sample can reduce the concentration of matrix components entering the ion source, thereby lessening suppression. This is only viable if the resulting analyte concentration is still well above the lower limit of quantification (LLOQ).[9] 2. Check IS Concentration: An excessively high concentration of the internal standard can sometimes suppress the analyte's signal.[8] Ensure the this compound concentration is appropriate for the expected analyte range. 3. Optimize Ion Source Parameters: Adjust settings like ion source temperature and gas flow rates to improve ionization efficiency.[1] |

| Internal standard (this compound) peak area is erratic or shows a drifting trend. | Contamination in the LC-MS system (carryover); IS instability or degradation. | 1. Implement a Divert Valve: Use a divert valve to direct the early and late eluting parts of the chromatogram (often containing high concentrations of salts and matrix components) to waste, preventing ion source contamination.[9] 2. Optimize Wash Solvents: Ensure the autosampler and column wash solvents are effective at removing residual analyte and matrix from previous injections. 3. Verify IS Solution Stability: Prepare fresh IS stock and working solutions to rule out degradation. |

| Chromatographic peak shape for moclobemide is poor (e.g., tailing, splitting). | Non-ideal interactions with the column; inappropriate mobile phase pH. | 1. Adjust Mobile Phase pH: Moclobemide is a basic compound. Using a mobile phase with an appropriate pH and additives can improve peak shape.[12][14] 2. Evaluate Different Columns: Test alternative C18 columns or columns with different stationary phases (e.g., phenyl-hexyl) to find one that provides better peak symmetry.[12] |

Quantitative Data Summary

The following tables summarize typical performance characteristics for validated LC-MS/MS methods for moclobemide quantification.

Table 1: Method Validation Parameters

| Parameter | Value | Reference |

| Linearity Range | 1.0 - 1980 ng/mL | [11] |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | [11] |

| Mean Extraction Recovery | 83.0 - 83.4% | [11] |

| Correlation Coefficient (r²) | > 0.999 | [11][14] |

Table 2: Accuracy and Precision Data

| Concentration Level | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |

| Low QC | 89.1 - 100.9 | 89.1 - 100.9 | 1.1 - 9.6 | 1.1 - 9.6 | [11] |

| Medium QC | 89.1 - 100.9 | 89.1 - 100.9 | 1.1 - 9.6 | 1.1 - 9.6 | [11] |

| High QC | 89.1 - 100.9 | 89.1 - 100.9 | 1.1 - 9.6 | 1.1 - 9.6 | [11] |

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a rapid and simple method for sample cleanup.

-

To 100 µL of plasma sample, standard, or QC, add 25 µL of this compound working solution.

-

Vortex briefly to mix.

-

Add 300 µL of a cold precipitation solvent (e.g., acetonitrile or a methanol-acetonitrile mixture).[10]

-

Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.[10]

Protocol 2: LC-MS/MS Operating Conditions

These are typical starting conditions that should be optimized for your specific instrumentation.

-

LC System: UPLC System (e.g., Waters Acquity I-Class)[10]

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7-2.5 µm)[10][11]

-

Column Temperature: 40°C[10]

-

Mobile Phase A: 10 mM Ammonium Acetate with 0.2% Acetic Acid in Water[10]

-

Mobile Phase B: Acetonitrile[10]

-

Flow Rate: 0.4 mL/min[10]

-

Gradient: A linear gradient starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a column wash and re-equilibration.

-

MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters XEVO TQS)[10]

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

Visualizations

Caption: Principle of matrix effect compensation using a stable isotope-labeled internal standard.

Caption: General experimental workflow for moclobemide quantification in plasma.

Caption: A troubleshooting decision tree for diagnosing matrix effect issues.

References

- 1. longdom.org [longdom.org]

- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Validated UPLC-MS/MS method for determination of moclobemide in human brain cell supernatant and its application to bidirectional transport study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Determination of moclobemide in human plasma by high-performance liquid chromatography with spectrophotometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Enhancing Moclobemide Detection with Moclobemide-d4

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Moclobemide-d4 as an internal standard to improve the sensitivity and accuracy of moclobemide quantification by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for moclobemide analysis?

A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative LC-MS analysis. It offers several advantages over using a structural analog or no internal standard at all:

-

Improved Accuracy and Precision: this compound has nearly identical chemical and physical properties to moclobemide. This means it behaves similarly during sample preparation (extraction, evaporation) and chromatographic separation, effectively compensating for variations in these steps.

-

Correction for Matrix Effects: Biological samples contain various endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with moclobemide, it experiences similar matrix effects, allowing for accurate correction and more reliable quantification.

-

Increased Sensitivity: By minimizing variability, the signal-to-noise ratio for the analyte can be improved, leading to lower limits of detection (LOD) and quantification (LOQ).

Q2: What are the optimal mass transitions for moclobemide and this compound in MS/MS detection?

A2: For positive ion electrospray ionization (ESI+), the following multiple reaction monitoring (MRM) transitions are recommended:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Moclobemide | 269.16 | 182.01 |

| This compound | 273.2 | 186.1[1] |

Q3: Can this compound interfere with the quantification of moclobemide?

A3: While unlikely to cause direct isobaric interference due to the mass difference, there are a few potential considerations:

-

Isotopic Purity of the Standard: Ensure the this compound standard has high isotopic purity (typically ≥98%). The presence of unlabeled moclobemide in the internal standard solution can lead to an overestimation of the analyte concentration.

-

In-source Fragmentation: In rare cases, the deuterated standard could potentially undergo in-source fragmentation that might lead to ions with the same mass as the moclobemide fragment being monitored. However, with optimized MS conditions, this is generally not a significant issue.

Q4: Is there a risk of H/D exchange with this compound?

A4: The deuterium atoms in this compound are typically placed on the benzene ring, which are not readily exchangeable under typical analytical conditions (e.g., in the presence of water or acidic/basic mobile phases). However, it is good practice to store the standard in a non-protic solvent and avoid prolonged exposure to harsh pH conditions to minimize any potential for back-exchange.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Poor Peak Shape (Tailing or Broadening) for Moclobemide and/or this compound | 1. Secondary Interactions: Interaction of the basic morpholino group with residual silanols on the C18 column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of basic compounds. 3. Column Overload: Injecting too high a concentration of the analyte or internal standard. | 1. Mobile Phase Modifier: Add a small amount of a competing base like triethylamine (e.g., 0.1%) or use a column with end-capping to block silanol groups. 2. Adjust pH: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to ensure consistent protonation of the analytes. 3. Dilute Sample: Reduce the concentration of the injected sample and internal standard. |

| High Variability in Moclobemide/Moclobemide-d4 Ratio | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Matrix Effects: Significant and variable ion suppression or enhancement between different samples. 3. Instability of Analytes: Degradation of moclobemide or this compound during sample processing or storage. | 1. Optimize Extraction: Ensure thorough and consistent vortexing and phase separation during liquid-liquid extraction. 2. Improve Sample Cleanup: Consider solid-phase extraction (SPE) for cleaner extracts. Dilute the sample if matrix effects are severe. 3. Stability Checks: Perform freeze-thaw and benchtop stability experiments to assess analyte stability in the matrix. |

| Low Signal Intensity for this compound | 1. Incorrect Concentration: The concentration of the internal standard spiking solution may be too low. 2. Degradation of Standard: The this compound stock or working solution may have degraded. 3. Mass Spectrometer Tuning: The instrument may not be optimally tuned for the this compound transition. | 1. Verify Concentration: Prepare a fresh working solution and verify its concentration. 2. Fresh Standard: Prepare new stock and working solutions from a fresh vial of the standard. 3. Instrument Tuning: Infuse the this compound standard directly into the mass spectrometer to optimize the precursor and product ion settings. |

| Moclobemide and this compound are not Co-eluting | 1. Isotope Effect: A slight chromatographic shift between the deuterated and non-deuterated compounds can sometimes occur, especially with a high degree of deuteration. 2. Column Degradation: Loss of stationary phase can alter selectivity. | 1. Adjust Chromatography: A slight modification of the gradient or mobile phase composition may be needed to ensure co-elution. However, a small, consistent separation is often acceptable as long as it does not lead to differential matrix effects. 2. Replace Column: If column performance has deteriorated, replace it with a new one of the same type. |

Experimental Protocols

Detailed Methodology for Moclobemide Quantification using this compound

This protocol is a general guideline and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma/serum sample, add 20 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of acetonitrile (or methanol) to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for injection.

2. UPLC-MS/MS Conditions

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-3.0 min: Ramp to 90% B

-

3.0-4.0 min: Hold at 90% B

-

4.0-4.1 min: Return to 10% B

-

4.1-5.0 min: Equilibrate at 10% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Gas Flow Rates: Optimize for the specific instrument.

-

MRM Transitions:

-

Moclobemide: 269.16 -> 182.01

-

This compound: 273.2 -> 186.1[1]

-

Data Presentation

Table 1: Comparison of Method Performance Parameters

| Parameter | Method without Internal Standard (Typical) | Method with this compound Internal Standard |

| Limit of Quantification (LOQ) | 10 - 30 ng/mL | 1 ng/mL or lower[2] |

| Linearity (r²) | >0.99 | >0.999[2] |

| Precision (%RSD) | <15% | <10%[2] |

| Accuracy (%Bias) | 85-115% | 90-110%[1] |

| Recovery | Variable (70-98%)[3] | More consistent and compensated for |

Note: The values for the method "without internal standard" are typical ranges found in the literature for HPLC-UV or older LC-MS methods. The values for the method "with this compound" are based on modern UPLC-MS/MS methods utilizing a stable isotope-labeled internal standard.

Visualizations

Caption: Experimental workflow for moclobemide quantification.

Caption: Rationale for using this compound.

References

- 1. Determination of the new monoamine oxidase inhibitor moclobemide and three of its metabolites in biological fluids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies [pubmed.ncbi.nlm.nih.gov]

- 3. resolvemass.ca [resolvemass.ca]

Troubleshooting poor peak shape in the chromatography of moclobemide

This technical support center provides troubleshooting guidance for scientists, researchers, and drug development professionals encountering poor peak shape during the chromatographic analysis of moclobemide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my moclobemide peak exhibiting significant tailing?

Peak tailing is a common issue in the chromatography of basic compounds like moclobemide. It is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes and Solutions:

-

Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine functional group of moclobemide, leading to tailing.

-

Solution 1: Mobile Phase Modification: Add a competitive base, such as triethylamine (TEA), to the mobile phase.[1][2] A concentration of 0.1-1% TEA is often effective in masking the silanol groups and improving peak symmetry.

-

Solution 2: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can help to protonate the silanol groups, reducing their interaction with the protonated moclobemide. A pH of around 2.7 to 3.9 has been shown to be effective.[1][3]

-

Solution 3: Use an End-Capped Column: Employ a modern, well-end-capped C18 or C8 column to minimize the number of accessible silanol groups.

-

-

Column Contamination: Accumulation of contaminants on the column can create active sites that cause peak tailing.

-

Solution: Implement a proper column washing procedure.

-

-

Column Overload: Injecting too much sample can saturate the stationary phase.[4]

-

Solution: Reduce the sample concentration or injection volume.

-

-

Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.

-

Solution: Dissolve the sample in the mobile phase or a weaker solvent.

-

Q2: What is causing my moclobemide peak to show fronting?

Peak fronting is less common than tailing for basic compounds but can occur under certain conditions.

Potential Causes and Solutions:

-

Column Overload: Similar to tailing, overloading the column can also manifest as peak fronting.

-

Solution: Decrease the amount of sample injected onto the column.[4]

-

-

Poorly Packed Column Bed: A void or channel in the column packing can lead to a non-uniform flow path and result in peak fronting.

-

Solution: Replace the column. If using a guard column, check it first as it is a more likely source of the problem.

-

-

High pH Mobile Phase with Silica Columns: Operating a silica-based column at a high pH can cause the silica to dissolve, leading to a collapse of the column bed.

-

Solution: Ensure the mobile phase pH is within the stable range for the column, typically pH 2-8 for most silica-based columns.

-

Q3: Why am I observing split peaks for my moclobemide analysis?

Split peaks can be indicative of several issues, from sample preparation to column problems.

Potential Causes and Solutions:

-

Partially Blocked Column Frit: A blockage in the inlet frit can cause the sample to be distributed unevenly onto the column.

-

Solution: Reverse flush the column (if the manufacturer's instructions permit) to dislodge any particulates. If the problem persists, the frit may need to be replaced, or the entire column may need replacement.

-

-

Column Bed Contamination or Void: Similar to issues causing fronting, a contaminated or collapsed column bed can lead to peak splitting.

-

Solution: Wash the column thoroughly. If the problem is not resolved, the column may be compromised and require replacement.

-

-

Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.

-

Solution: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.

-

Summary of HPLC Method Parameters for Moclobemide Analysis

For easy comparison, the following table summarizes key parameters from published HPLC methods for moclobemide.

| Parameter | Method 1[1][2][5] | Method 2[2][3] |

| Column | Waters XTerra RP18, 5 µm, 150 mm x 4.6 mm | C18 column |

| Mobile Phase | 10 mM KH2PO4 with 1% triethylamine (pH 3.9) and acetonitrile (83:17, v/v) | Acetonitrile and water (25:75, v/v), adjusted to pH 2.7 with ortho-phosphoric acid |

| Flow Rate | 1.2 mL/min | Not Specified |

| Detection | UV at 240 nm | UV at 239 nm |

| Temperature | 25°C | Not Specified |

Experimental Protocols

Protocol 1: Mobile Phase Preparation with Triethylamine (TEA)

-

Prepare the Aqueous Buffer: Dissolve the appropriate amount of potassium dihydrogen phosphate (KH2PO4) in HPLC-grade water to achieve a 10 mM concentration.

-

Add Triethylamine: To the aqueous buffer, add triethylamine to a final concentration of 1% (v/v). For example, add 10 mL of TEA to 990 mL of the buffer.

-

Adjust pH: Adjust the pH of the aqueous-TEA mixture to 3.9 using phosphoric acid.

-

Mix with Organic Solvent: Combine the prepared aqueous phase with acetonitrile in the specified ratio (e.g., 83:17, v/v).

-

Degas the Mobile Phase: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.

Protocol 2: Column Washing Procedure

-

Disconnect the Column from the Detector: This prevents contamination of the detector cell.

-

Wash with Weaker Solvents: Flush the column with 20-30 column volumes of your mobile phase without the buffer salts (e.g., water/acetonitrile mixture).

-

Wash with Stronger Solvents: Sequentially wash the column with 20-30 column volumes of methanol, followed by 20-30 column volumes of acetonitrile, and then 20-30 column volumes of isopropanol.

-

Re-equilibrate the Column: Flush the column with your mobile phase (including buffer) for at least 30 column volumes, or until the baseline is stable.

Troubleshooting Workflows

Caption: General troubleshooting workflow for poor moclobemide peak shape.

Caption: Decision tree for troubleshooting moclobemide peak tailing.

References

- 1. High-performance liquid chromatographic method for the determination of moclobemide and its two major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A validated high-performance liquid chromatographic method for the determination of moclobemide and its two metabolites in human plasma and application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mastelf.com [mastelf.com]

- 5. researchgate.net [researchgate.net]

Strategies to reduce variability in bioanalytical assays for moclobemide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in bioanalytical assays for moclobemide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the bioanalysis of moclobemide using common analytical techniques.

Chromatographic Assays (HPLC, LC-MS/MS)

Issue 1: Poor Peak Shape (Tailing or Broadening)

-

Question: My chromatogram for moclobemide and its metabolites shows significant peak tailing. What could be the cause and how can I resolve it?

-

Answer: Peak tailing for basic compounds like moclobemide is often due to interactions with residual silanol groups on the silica-based stationary phase of the HPLC column.[1] Here are several strategies to improve peak shape:

-

Mobile Phase Modification: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can effectively mask the silanol groups and reduce peak tailing.[2] A concentration of around 1% TEA in the mobile phase has been shown to be effective.[2]

-

pH Adjustment: Operating the mobile phase at a low pH (e.g., 2.7-3.9) can suppress the ionization of silanol groups, thereby minimizing secondary interactions with the basic moclobemide molecule.[3]

-

Column Selection: Utilize a column with a stationary phase that is less prone to silanol interactions. Columns with end-capping or those with a different stationary phase chemistry (e.g., hexyl instead of C18) may provide better peak symmetry.[4]

-

Flow Rate Optimization: While less common for peak tailing, optimizing the flow rate can sometimes improve peak shape. A flow rate of around 1.0-1.2 ml/min is often used for moclobemide analysis.[2][5]

-

Issue 2: Low or Inconsistent Recovery During Sample Preparation

-

Question: I am experiencing low and variable recovery of moclobemide from plasma samples using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). What are the critical parameters to check?

-

Answer: Optimizing the extraction procedure is crucial for achieving high and consistent recovery. Here are key factors to consider for both LLE and SPE:

-

For Liquid-Liquid Extraction (LLE):

-

pH of the Aqueous Phase: Moclobemide is a basic compound, so ensuring the plasma sample is at an alkaline pH (e.g., pH 11) is critical for its efficient extraction into an organic solvent.[3][4]

-

Choice of Organic Solvent: Dichloromethane has been successfully used for the extraction of moclobemide and its metabolites from plasma, with recoveries generally exceeding 70%.[4]

-

Extraction and Back-Extraction: A back-extraction step into a dilute acid can further purify the sample and improve selectivity.[5]

-

-

For Solid-Phase Extraction (SPE):

-

Sorbent Selection: The choice of SPE sorbent is critical. For moclobemide and its metabolites, hydrophilic-lipophilic balanced (HLB) or specific polymeric sorbents have been used successfully.[2]

-

Washing and Elution Solvents: The composition and volume of the washing and elution solvents must be optimized to ensure efficient removal of interferences while maximizing the recovery of the analytes. A common approach is to use a weak organic solvent for washing and a stronger organic solvent for elution.[6][7] Mean absolute recoveries of ≥90% have been reported with optimized SPE methods.[2]

-

-

Issue 3: High Variability in Quantitative Results (High %CV)

-

Question: My quantitative results for moclobemide show high coefficients of variation (%CV) between replicates. What are the likely sources of this variability?

-

Answer: High variability in quantitative results can stem from multiple sources throughout the analytical workflow. Here are some common areas to investigate:

-

Sample Stability: Ensure the stability of moclobemide and its metabolites in the biological matrix under the storage and handling conditions used. This includes freeze-thaw stability and bench-top stability.[7][8]

-

Internal Standard (IS) Selection and Use: The use of a suitable internal standard is crucial for correcting for variability in sample preparation and instrument response. The IS should be added to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

-

Matrix Effects in LC-MS/MS: Endogenous components in the biological matrix can interfere with the ionization of moclobemide and its metabolites, leading to ion suppression or enhancement. This can be a significant source of variability. Strategies to mitigate matrix effects include:

-

Optimizing the sample clean-up procedure to remove interfering substances.

-

Adjusting the chromatographic conditions to separate the analytes from the matrix components.

-

-